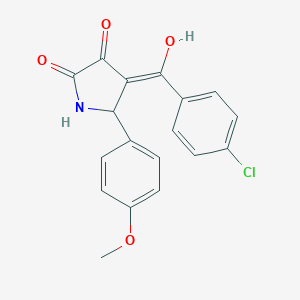
4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorobenzoyl group, a hydroxy group, and a methoxyphenyl group attached to a pyrrolone ring
Preparation Methods
The synthesis of 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with anisole in the presence of a catalyst such as aluminum chloride (AlCl3) to form an intermediate compound. This intermediate is then subjected to further reactions, including hydrolysis and cyclization, to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like ammonia (NH3) or thiourea. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolone derivatives and compounds with similar functional groups. Some examples are:
4-chlorobenzoyl chloride: A precursor in the synthesis of various organic compounds.
4-methoxybenzoyl chloride: Another compound with a methoxy group attached to a benzoyl moiety.
Pyrrolidine derivatives: These compounds share the pyrrolone ring structure and have diverse applications in drug discovery and material science .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14ClNO4 |
|---|---|
Molecular Weight |
343.8g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H14ClNO4/c1-24-13-8-4-10(5-9-13)15-14(17(22)18(23)20-15)16(21)11-2-6-12(19)7-3-11/h2-9,15,21H,1H3,(H,20,23)/b16-14- |
InChI Key |
BEJBWMOYESXKAG-PEZBUJJGSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2 |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-benzothiazol-2-yl)-4-[(E)-(cycloheptylimino)methyl]-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B385756.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methoxybenzyl)imino]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B385757.png)
![2-(Dimethylamino)benzo[b]phenazine-6,11-dione](/img/structure/B385761.png)
![2-[(4-chlorobenzoyl)hydrazono]-N,4-diphenyl-1,3-thiazole-3(2H)-carboxamide](/img/structure/B385762.png)

![4-[4-(diethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B385768.png)

![N'-{1-[4-(dimethylamino)phenyl]ethylidene}-1-adamantanecarbohydrazide](/img/structure/B385771.png)

![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(4-methoxyphenyl)butanamide](/img/structure/B385773.png)




